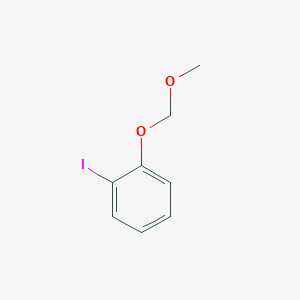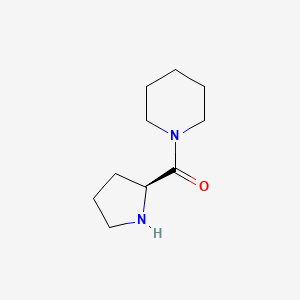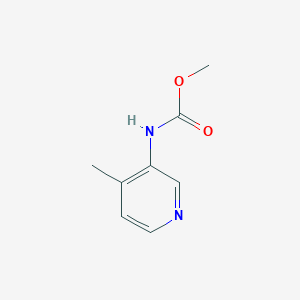
N-(4-甲基吡啶-3-基)甲基氨基甲酸甲酯
描述
Methyl N-(4-methylpyridin-3-yl)carbamate is a compound that falls within the broader class of carbamate esters, which are known for their diverse biological activities and applications in various fields, including medicine and agriculture. Carbamates are derivatives of carbamic acid and contain the functional group -O(C=O)NH2. They are often synthesized for their potential use as insecticides, herbicides, and pharmaceuticals .
Synthesis Analysis
The synthesis of carbamate compounds can be achieved through various chemical transformations. For instance, methyl N-phenyl carbamate can be synthesized from aniline using methyl formate as a carbonylating agent, which is considered a green and efficient method . Similarly, methyl N-(4-methylpyridin-3-yl)carbamate could be synthesized through analogous methods, utilizing appropriate starting materials and reagents to introduce the 4-methylpyridin-3-yl moiety. The synthesis of related compounds often involves the use of isocyanates or intermediates such as formanilide .
Molecular Structure Analysis
The molecular structure of carbamate compounds is characterized by the presence of the carbamate group. The specific substituents attached to the nitrogen and oxygen atoms of the carbamate group can significantly influence the compound's properties and biological activity. For example, the molecular structure and spectra of methyl N-(4,6-dimethoxypyrimidin-2-yl) carbamate have been studied using density functional theory, indicating that the compound has Cs symmetry and a large energy gap, which could be indicative of its stability . The molecular structure of related compounds, such as N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, has been characterized by X-ray diffraction, revealing details about the arrangement of atoms and the geometry of the molecule .
Chemical Reactions Analysis
Carbamate compounds can participate in various chemical reactions, often related to their biological activity. For example, N-methylcarbamates may hydrolyze to yield methyl isocyanate, which can further decompose into methylamine and CO2 . The reactivity of the carbamate group also allows for the introduction of substituents at the nitrogen atom, as seen in the synthesis of methyl 4-aminopyrrole-2-carboxylates . The chemical reactivity of these compounds is crucial for their function as antitumor, antifilarial, or anticonvulsant agents, as it can affect their interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamate compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methyl groups or heteroaryl rings can affect these properties. For instance, the thermodynamic analysis of methyl N-phenyl carbamate synthesis provides insights into the reaction heat, Gibbs free energy change, and equilibrium constants, which are important for understanding the compound's behavior under different conditions . The spectral properties, such as UV absorption, are also characteristic of the compound's structure and can be used for identification and analysis .
科学研究应用
抗有丝分裂剂
相关氨基甲酸酯化合物的手性异构体的研究表明它们作为抗有丝分裂剂的潜力,这在癌症治疗中至关重要。这些化合物已在各种生物系统中进行了测试,其中 S-异构体显示出比 R-异构体更高的效力。这突出了它们在开发针对癌症治疗的靶向疗法中的重要性 (C. Temple & G. Rener,1992)。
微波辅助合成
对新型 (5-硝基吡啶-2-基)烷基和 (5-硝基吡啶-3-基)烷基氨基甲酸酯结构单元的研究展示了微波辅助合成在创建含氮支架方面的效率。该方法可以快速有效地构建复杂的分子结构,这对于药物发现和开发至关重要 (C. Henry、A. Haupt 和 S. C. Turner,2009)。
新型抗癌剂
已探索对乙基 (1,2-二氢吡啶 [3,4-b] 吡嗪-7-基) 氨基甲酸酯中氨基甲酸酯基团的进一步修饰,以研究其与细胞微管蛋白的结合,这对于癌症治疗至关重要。这些修饰旨在增强对实验性肿瘤的细胞毒活性,突出了结构变异在药物化学中的作用 (C. Temple、G. Rener 和 R. Comber,1989)。
除草剂活性
1,3-二甲基-4-酰基-吡唑-5-基 N-甲基氨基甲酸酯等氨基甲酸酯的合成已显示出在除草剂应用中的潜力。它们对各种植物的植物毒性表明它们可用于开发选择性除草剂,从而促进农业化学 (C. Lee、Hyun-Soo Park 和 Jeung-Bea Kim,1989)。
抗肿瘤和抗丝虫病剂
已探索噻唑和硒唑氨基甲酸酯的合成,以了解其潜在的抗肿瘤和抗丝虫病活性。这些研究突出了氨基甲酸酯在开发传染病和癌症治疗中的作用,强调了结构多样性在药物设计中的重要性 (Y. Kumar 等,1993)。
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
methyl N-(4-methylpyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-3-4-9-5-7(6)10-8(11)12-2/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEFYIXMXZZAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470362 | |
| Record name | Methyl N-(4-methylpyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
694495-63-1 | |
| Record name | Methyl N-(4-methylpyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

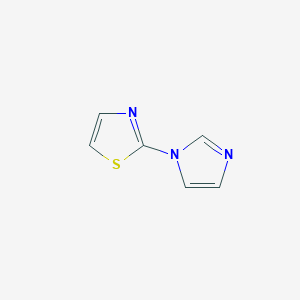

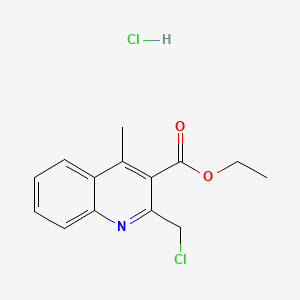


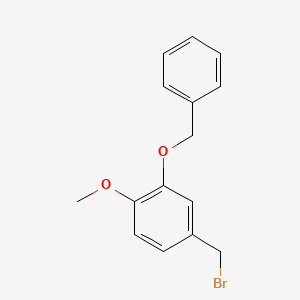

![5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1339577.png)
